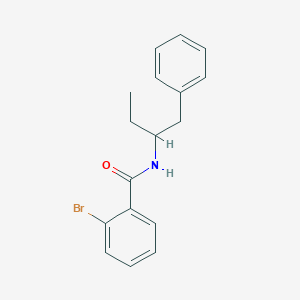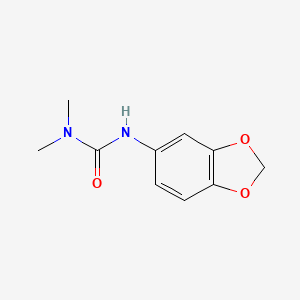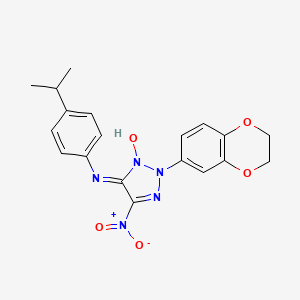
N-(1-benzylpropyl)-2-bromobenzamide
Übersicht
Beschreibung
N-(1-benzylpropyl)-2-bromobenzamide, also known as BPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(1-benzylpropyl)-2-bromobenzamide is not fully understood, but it has been suggested that N-(1-benzylpropyl)-2-bromobenzamide may act through multiple pathways. N-(1-benzylpropyl)-2-bromobenzamide has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC6. Moreover, N-(1-benzylpropyl)-2-bromobenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
N-(1-benzylpropyl)-2-bromobenzamide has been shown to exhibit various biochemical and physiological effects. N-(1-benzylpropyl)-2-bromobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. N-(1-benzylpropyl)-2-bromobenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, N-(1-benzylpropyl)-2-bromobenzamide has been shown to protect neurons from oxidative stress and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-benzylpropyl)-2-bromobenzamide in lab experiments is its ability to exhibit multiple biological activities. N-(1-benzylpropyl)-2-bromobenzamide has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects, making it a versatile compound for various research applications. However, one of the limitations of using N-(1-benzylpropyl)-2-bromobenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(1-benzylpropyl)-2-bromobenzamide. One of the areas of interest is the development of N-(1-benzylpropyl)-2-bromobenzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-(1-benzylpropyl)-2-bromobenzamide in various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Moreover, the elucidation of the exact mechanism of action of N-(1-benzylpropyl)-2-bromobenzamide can provide insights into the development of novel therapeutic strategies.
Conclusion:
In conclusion, N-(1-benzylpropyl)-2-bromobenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1-benzylpropyl)-2-bromobenzamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. N-(1-benzylpropyl)-2-bromobenzamide has a multistep synthesis process, and its exact mechanism of action is not fully understood. N-(1-benzylpropyl)-2-bromobenzamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(1-benzylpropyl)-2-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpropyl)-2-bromobenzamide has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. In a study conducted by Li et al., it was found that N-(1-benzylpropyl)-2-bromobenzamide can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. N-(1-benzylpropyl)-2-bromobenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, N-(1-benzylpropyl)-2-bromobenzamide has been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-bromo-N-(1-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-2-14(12-13-8-4-3-5-9-13)19-17(20)15-10-6-7-11-16(15)18/h3-11,14H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMISKBSTOVACSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-phenylbutan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4195419.png)
![N-benzyl-3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thio}-3-phenylpropanamide](/img/structure/B4195427.png)
![N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylacetyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4195432.png)


![methyl 2-methyl-3-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4195444.png)
![methyl {4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetate](/img/structure/B4195448.png)

![2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4195461.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-fluorophenyl)alaninamide](/img/structure/B4195468.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4195476.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4195510.png)
![N-(3,4-dimethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195518.png)
